![molecular formula C9H13NO3S B169298 4-Isopropoxybenzenesulfonamide CAS No. 100861-05-0](/img/structure/B169298.png)
4-Isopropoxybenzenesulfonamide
Overview
Description
Scientific Research Applications
Antimycobacterial Agents : Sulfonamides, such as N-Benzyl-2,4-dinitrobenzenesulfonamide, have demonstrated potent antimycobacterial properties. For instance, this compound shows higher potency in inhibiting Mycobacterium tuberculosis than the clinical agent isoniazid (Malwal et al., 2012).
Preparation of Secondary Amines : Nitrobenzenesulfonamides are versatile in the synthesis of secondary amines, showing efficient yields and smooth alkylations. This makes them useful in chemical transformations (Fukuyama et al., 1995).
Anticancer Applications : Dibenzenesulfonamides have shown potential in developing anticancer drug candidates. These compounds can induce apoptosis and autophagy pathways in cancer cells and have inhibitory effects on certain carbonic anhydrase isoenzymes, which are important in cancer research (Gul et al., 2018).
Oxidation Catalysis : Sulfonamide-substituted compounds like 4-tert-Butylbenzenesulfonamide have been explored for their role in oxidation catalysis. They show remarkable stability under oxidative conditions and can effectively oxidize organic compounds (Işci et al., 2014).
Solid-Phase Synthesis Applications : Benzenesulfonamides have been utilized in solid-phase synthesis, proving to be key intermediates in creating diverse chemical structures. This application is crucial in drug discovery and material science (Fülöpová & Soural, 2015).
Pain Model Studies : Certain benzenesulfonamide derivatives have been studied for their effects on pathological pain models in mice, showing potential as pain management agents (Lobo et al., 2015).
Carbonic Anhydrase Inhibitors : Many benzenesulfonamide derivatives are effective inhibitors of carbonic anhydrase isozymes, which is significant in treating conditions like glaucoma, epilepsy, and even cancer (Wilkinson et al., 2007).
Anticonvulsant Properties : 4-Aminobenzenesulfonamide derivatives with specific moieties have shown anticonvulsant activities and inhibition of various carbonic anhydrase isoforms, indicating their potential in treating epilepsy (Hen et al., 2011).
Synthetic Flexibility : The versatility of 4-Cyanobenzenesulfonamides in amine synthesis and as protecting groups highlights their importance in organic chemistry and drug synthesis (Schmidt et al., 2017).
Mechanism of Action
Target of Action
Sulfonamides typically target the enzyme dihydropteroate synthetase in bacteria . This enzyme is crucial for the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and bind to the enzyme’s active site, preventing PABA from binding and disrupting the synthesis of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, sulfonamides prevent the production of dihydrofolic acid, a precursor to folic acid .
Result of Action
The inhibition of folic acid synthesis by sulfonamides leads to a deficiency in the production of essential bacterial proteins, ultimately inhibiting bacterial growth and reproduction .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of sulfonamides, potentially impacting their absorption and distribution .
properties
IUPAC Name |
4-propan-2-yloxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVEVBSFYRSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxybenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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